4,4-dimethylcyclopentane-1,2-dione
Description
Contextualization within Cyclic Diketone Chemistry
Cyclic α-diketones, such as 4,4-dimethylcyclopentane-1,2-dione, are a class of organic compounds characterized by a ring structure containing two adjacent carbonyl groups. A key feature of this class is their existence in a tautomeric equilibrium between the diketo form and the α-keto-enol form. nih.govchegg.com In many cases, the enol tautomer is significantly populated or even favored, particularly when stabilized by intramolecular hydrogen bonding. nih.govvaia.com This tautomerism is crucial as it governs the reactivity and properties of the molecule.
The cyclopentane-1,2-dione framework is a structural motif found in various natural products and biologically active compounds. beilstein-journals.org Different isomers of dimethylcyclopentane-1,2-dione, for example, are known for their distinct organoleptic properties, often associated with caramel, maple, or sweet aromas, and are utilized in the flavor and fragrance industry. thegoodscentscompany.comsigmaaldrich.comsigmaaldrich.com The substitution pattern on the cyclopentane (B165970) ring significantly influences these properties.
Table 1: Properties of Dimethylcyclopentane-1,2-dione Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Properties |
| This compound | Not Found | C₇H₁₀O₂ | 126.15 | Synthesized, IR and Mass Spectra recorded. uoregon.edu |
| 3,4-Dimethylcyclopentane-1,2-dione | 13494-06-9 | C₇H₁₀O₂ | 126.15 | Melting Point: 68-72 °C; Odor: Maple, sweet, caramel. sigmaaldrich.com |
| 3,5-Dimethylcyclopentane-1,2-dione | 13494-07-0 | C₇H₁₀O₂ | 126.15 | Melting Point: 87-95 °C; Odor: Maple, sweet, caramel; Used as a flavoring agent and chemical intermediate. sigmaaldrich.comsmolecule.com |
Note: Data compiled from various chemical suppliers and databases.
The gem-dimethyl group at the C4 position in this compound is a distinguishing structural feature. This substitution prevents enolization involving the C5 position, thereby influencing its reactivity compared to other isomers.
Significance of the this compound Scaffold in Organic Synthesis
The cyclopentane-1,2-dione scaffold is a versatile building block in organic synthesis. Due to their high reactivity and ability to undergo keto-enol tautomerism, these diketones are valuable precursors for a range of more complex molecules, including pharmaceuticals. beilstein-journals.org For instance, the parent compound, cyclopentane-1,2-dione, has been successfully used in asymmetric Michael addition reactions to produce enantiomerically enriched products, demonstrating the scaffold's utility in constructing stereochemically complex structures. beilstein-journals.org
A significant area of research highlighting the importance of this scaffold is its evaluation as a potential bio-isostere for the carboxylic acid functional group in drug design. nih.gov Carboxylic acids are common in bioactive molecules but can lead to poor metabolic stability or membrane permeability. Replacing them with a surrogate like a cyclopentane-1,2-dione, which has similar acidic properties and hydrogen-bonding capabilities, can result in compounds with improved pharmacological profiles. nih.gov Research has shown that replacing a carboxylic acid with a cyclopentane-1,2-dione in a known thromboxane (B8750289) A2 receptor antagonist yielded a derivative with comparable potency, validating the potential of this scaffold in medicinal chemistry. nih.gov
The synthesis of this compound itself was part of early research into the chemical constituents of coffee, where a variety of cyclic diketones were identified. uoregon.edu This work provided foundational synthetic methods and initial spectroscopic characterization for this and related compounds.
Table 2: Reported Data for this compound
| Property | Value/Description |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 140 (by Mass Spectrometry) |
| Spectroscopic Data | Infrared (IR) and Mass Spectrometry (MS) data have been recorded. The MS data shows a notable fragmentation pattern related to the loss of a methyl group. uoregon.edu |
Source: Data from a 1962 study on synthetic diketones. uoregon.edu
Overview of Research Trajectories Pertaining to this compound
The research trajectory for compounds like this compound has evolved from initial discovery and characterization to sophisticated applications in synthesis and medicine.
The initial interest in this class of compounds was driven by natural product chemistry, specifically the identification of flavor and aroma components in roasted coffee. uoregon.edu This led to the first reported synthetic work to confirm the structures of various substituted cyclopentane-1,2-diones, including the 4,4-dimethyl isomer. uoregon.edu
More recent research focuses on harnessing the unique chemical properties of the cyclopentane-1,2-dione core for broader synthetic purposes. The current trajectory points toward two main areas:
Asymmetric Catalysis: The use of the cyclopentane-1,2-dione scaffold as a nucleophile in organocatalytic reactions to build complex chiral molecules is a significant area of modern research. beilstein-journals.org The gem-dimethyl substitution in the 4,4-isomer offers a unique substrate to explore how steric hindrance and electronic effects at a non-reacting position can influence stereochemical outcomes.
Medicinal Chemistry: The exploration of cyclopentane-1,2-diones as bio-isosteres for carboxylic acids is a promising frontier. nih.gov This research could lead to the development of new therapeutic agents with enhanced properties. The 4,4-dimethyl substitution could be used to fine-tune the physical and chemical properties, such as lipophilicity and metabolic stability, of potential drug candidates.
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylcyclopentane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)3-5(8)6(9)4-7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGKTTJGRIVWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558495 | |
| Record name | 4,4-Dimethylcyclopentane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89897-95-0 | |
| Record name | 4,4-Dimethylcyclopentane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,4 Dimethylcyclopentane 1,2 Dione
Foundational Approaches to the Cyclopentane-1,2-dione Core
The synthesis of the cyclopentane-1,2-dione scaffold is a critical first step in obtaining many of its derivatives. nih.gov This core structure is often in equilibrium with its more stable enol tautomer, 2-hydroxycyclopent-2-en-1-one. wikipedia.org The presence of two adjacent carbonyl groups makes it a versatile intermediate in organic synthesis. nih.gov
Alkylation Strategies for Cyclopentane-1,2-dione Derivatives
Alkylation reactions are a common method for introducing substituents onto the cyclopentane-1,2-dione ring. nih.govfiveable.me These reactions typically proceed via the enolate, which acts as a nucleophile. fiveable.mebyjus.com The regioselectivity of the alkylation, determining which carbon atom is alkylated, can be influenced by the reaction conditions and the nature of the substrate. wikipedia.org For instance, the use of different bases and solvents can favor the formation of either the kinetic or thermodynamic enolate, leading to different alkylation products. bham.ac.ukmasterorganicchemistry.com
One approach involves the direct alkylation of a pre-formed cyclopentane-1,2-dione. nih.gov Another strategy utilizes a protected form of the dione (B5365651), such as a silyl (B83357) enol ether, which can then react with an alkylating agent in the presence of a Lewis acid. orgsyn.org This method can offer improved yields and regioselectivity. orgsyn.org
Enolate Chemistry in the Construction of 1,2-Diketones
The formation and reaction of enolates are central to the synthesis of 1,2-diketones. bham.ac.uk Enolates are generated by treating a carbonyl compound with a suitable base, which removes a proton from the α-carbon. byjus.commasterorganicchemistry.com The resulting enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. fiveable.me
The choice of base is crucial for controlling the regioselectivity of enolate formation in unsymmetrical ketones. bham.ac.uk Sterically hindered bases, such as lithium diisopropylamide (LDA), tend to form the "kinetic" enolate by removing the more accessible proton. bham.ac.ukmasterorganicchemistry.com Weaker bases, like alkoxides, often lead to the more thermodynamically stable enolate. bham.ac.uk The geometry of the resulting enolate can also play a significant role in the stereochemical outcome of subsequent reactions. byjus.com
Specific Synthetic Routes to 4,4-Dimethylcyclopentane-1,2-dione
The synthesis of this compound can be achieved through several specific pathways, including direct methylation, cyclization reactions, and transformations of precursor molecules.
Direct Methylation and Related Alkylation Procedures
While direct methylation of cyclopentane-1,2-dione might seem like a straightforward approach, controlling the regioselectivity to obtain the 4,4-dimethyl product can be challenging. A more controlled synthesis was described involving the alkylation of the methyl ether of cyclopentane-1,2-dione. uoregon.edu
Cyclization Reactions in the Formation of the Dimethylcyclopentane-1,2-dione Ring System
Cyclization reactions provide a powerful tool for constructing the this compound ring system. These reactions typically involve the intramolecular reaction of a linear precursor that already contains the necessary carbon framework and functional groups.
One classic approach to the broader class of cyclopentane-1,2-diones involves the base-induced condensation of a diester, such as diethyl glutarate, with diethyl oxalate. wikipedia.org Subsequent hydrolysis and decarboxylation yield the parent cyclopentane-1,2-dione. wikipedia.org To achieve the 4,4-dimethyl substitution, a suitably substituted precursor would be required.
Preparation of this compound through Precursor Transformations
Decarboxylative Hydrolysis of Diketodiesters to Form the 1,2-Diketone Moiety
A key strategy for the synthesis of cyclic 1,2-diones involves the decarboxylative hydrolysis of corresponding diketodiesters. This method has been successfully applied to the preparation of various cyclopentane-1,2-dione derivatives. The general approach starts with the formation of a diketodiester, which is then subjected to hydrolysis and decarboxylation under acidic conditions to yield the target 1,2-diketone.
For instance, the synthesis of a substituted cyclopentane-1,2-dione was achieved by treating a dibenzylated intermediate with concentrated hydrochloric acid at elevated temperatures. nih.gov This process facilitates both the hydrolysis of the ester groups and the subsequent removal of the carboxyl groups as carbon dioxide, leading to the formation of the 1,2-dione moiety. nih.gov This transformation is a critical step in constructing the cyclopentane-1,2-dione core.
Analogous Synthetic Pathways Applied to Isomeric Dimethylcyclopentane-1,2-diones
The synthetic principles used for this compound can be extended to its isomers. Research has detailed the synthesis of several isomeric dimethylcyclopentane-1,2-diones, which were important for the structural elucidation of compounds found in coffee. uoregon.edu
One such isomer, 3,4-dimethylcyclopentane-1,2-dione, was prepared via the decarboxylative hydrolysis of the corresponding diketodiester, 3,5-dicarbethoxy-3,4-dimethylcyclopentane-1,2-dione. uoregon.edu This precursor was synthesized by the alkylation of 3,5-dicarbethoxy-3-methylcyclopentane-1,2-dione. uoregon.edu The subsequent hydrolysis and decarboxylation yielded the desired 3,4-dimethylcyclopentane-1,2-dione. uoregon.edu
Similarly, the synthesis of 3,5-dimethylcyclopentane-1,2-dione was achieved through a comparable pathway, highlighting the utility of the decarboxylative hydrolysis method for accessing various isomers within this class of compounds. uoregon.edu The synthesis of this compound itself has also been described in the literature, contributing to the family of synthesized cyclic diketones. uoregon.edu
Table 1: Synthesis of Isomeric Dimethylcyclopentane-1,2-diones
| Compound | Precursor | Key Reaction Step | Reference |
|---|---|---|---|
| 3,4-Dimethylcyclopentane-1,2-dione | 3,5-Dicarbethoxy-3,4-dimethylcyclopentane-1,2-dione | Decarboxylative Hydrolysis | uoregon.edu |
| 3,5-Dimethylcyclopentane-1,2-dione | Not specified | Not specified | uoregon.edu |
| This compound | Not specified | Not specified | uoregon.edu |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. yale.edusigmaaldrich.com Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edu
Key principles of green chemistry relevant to the synthesis of this diketone include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com This minimizes waste generation.
Use of Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.com
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. sigmaaldrich.com
Design for Energy Efficiency : Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever feasible. yale.edu
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are typically more selective, required in smaller amounts, and can be recycled. yale.edusigmaaldrich.com
Reduction of Derivatives : Unnecessary derivatization, such as the use of blocking groups, should be minimized or avoided to reduce the number of reaction steps and the amount of waste generated. yale.edusigmaaldrich.com
In the context of synthesizing this compound, applying these principles could involve developing catalytic methods that avoid the use of harsh acidic conditions for decarboxylation or exploring solvent-free reaction conditions. The goal is to create a more sustainable and environmentally benign synthetic route.
Reactivity and Mechanistic Investigations of 4,4 Dimethylcyclopentane 1,2 Dione
Fundamental Reaction Profiles of 4,4-Dimethylcyclopentane-1,2-dione
The fundamental reactivity of this compound is characterized by reactions targeting the diketone functionality. These include oxidation and reduction of the carbonyl groups, acylation and condensation reactions, and nucleophilic additions.
The oxidation and reduction of the diketone functionality in cyclic 1,2-diones like this compound are key transformations that allow for the synthesis of a variety of derivatives.
Oxidation:
The oxidation of cyclic 1,2-diones can lead to the formation of α-hydroxy ketones or ring-cleaved products. While specific studies on the oxidation of this compound are not extensively documented, research on related cyclic 3-alkyl-1,2-cyclopentanediones has shown that direct asymmetric oxidation can be achieved using oxidative systems such as DET/Ti(OiPr)₄/tBuOOH. This process can yield enantiomerically enriched α-hydroxy compounds and ring-cleaved hydroxylated acids.
Reduction:
The reduction of cyclic 1,2-diones can yield α-hydroxy ketones or 1,2-diols, depending on the reaction conditions. For instance, the Birch reduction of cyclopentane-1,2-dione using sodium in liquid ammonia (B1221849) can lead to different products based on the presence of a proton source. stackexchange.com
In the absence of an alcohol: The reaction proceeds through the formation of a resonance-stabilized radical anion, followed by the addition of a second electron to form an enediolate. Aqueous workup then yields the corresponding α-hydroxyketone. stackexchange.com
In the presence of an alcohol: The enediolate is protonated, and further reduction leads to the formation of a 1,2-diol. stackexchange.com
Catalytic hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols has been studied extensively, and similar principles can be applied to 1,2-diones. nih.govacs.orgresearchgate.net For example, the hydrogenation of cyclopentane-1,3-dione over a commercial Ru/C catalyst has been shown to be effective. nih.govacs.orgresearchgate.net The choice of catalyst and reaction conditions, such as temperature and pressure, can significantly influence the reaction rate and the stereoselectivity of the diol product. nih.govacs.orgresearchgate.net
Table 1: Reduction Products of Cyclopentane-1,2-dione under Birch Conditions stackexchange.com
| Reaction Condition | Intermediate | Final Product |
| No alcohol present | Enediolate | α-Hydroxyketone |
| Alcohol present | Dialkoxide | 1,2-Diol |
Acylation and condensation reactions are fundamental for the derivatization of dicarbonyl compounds.
Acylation:
While specific acylation reactions of this compound are not widely reported, the general reactivity of diones suggests that acylation would likely occur at the α-carbon. The presence of the gem-dimethyl group at the 4-position would influence the regioselectivity of such reactions.
Condensation Reactions:
Condensation reactions of 1,2-diones with amines are well-established. For instance, the reaction of 1,2-diamines with 1,2-diketones in protic organic solvents typically leads to the formation of aromatic compounds containing a pyrazine (B50134) ring. nih.gov The condensation of cyclohexane-1,2-dione with aryl azides and amines has also been studied, leading to the formation of cyclohexane-fused 4,5-dihydro-1,2,3-triazoles and monocyclic β-ketoamides. nih.gov These reactions highlight the potential of this compound to participate in similar condensation pathways to form heterocyclic structures. The steric hindrance from the gem-dimethyl group in this compound would likely play a significant role in the regioselectivity of these condensation reactions. nih.govrsc.org
The carbonyl groups of this compound are electrophilic and thus susceptible to nucleophilic attack. The regioselectivity of nucleophilic addition to the enone system that can be formed from the dione (B5365651) is a key consideration.
In the context of α,β-unsaturated carbonyl systems, which can be in equilibrium with the 1,2-dione, nucleophiles can add in a 1,2- (direct addition to the carbonyl) or 1,4- (conjugate addition) fashion. The nature of the nucleophile often determines the preferred pathway. Strong bases, such as Grignard reagents, tend to favor 1,2-addition, while weaker bases, like alcohols and amines, often lead to 1,4-addition.
An example of a 1,4-addition is the Michael reaction. Studies on the asymmetric Michael reaction between cyclopentane-1,2-dione and alkylidene oxindoles in the presence of a multifunctional squaramide catalyst have shown that the corresponding Michael adducts can be obtained with high enantioselectivities. This demonstrates the utility of cyclopentane-1,2-diones as Michael donors. The ene-1,2-dione moiety has also been utilized as an effective Michael acceptor in the total synthesis of complex natural products.
Intramolecular Rearrangements and Cycloisomerizations of this compound Derivatives
Derivatives of this compound can undergo a variety of intramolecular rearrangements and cycloisomerizations, leading to the formation of new ring systems.
Ring contraction and expansion reactions are powerful tools in organic synthesis for accessing different ring sizes.
Ring Contraction:
Ring contraction of cyclic ketones can be achieved through various methods, including the Favorskii rearrangement of α-halo ketones. orgsyn.org Photomediated ring contractions of saturated heterocycles have also been reported, proceeding through a Norrish type II hydrogen atom transfer followed by homolytic C-N bond fragmentation and subsequent intramolecular Mannich reaction. nih.gov For derivatives of this compound, such rearrangements could potentially lead to substituted cyclobutane (B1203170) derivatives. The synthesis of functionalized cyclopropanes, cyclobutanes, and cyclopentanes through ring contraction of larger carbocyclic or heterocyclic precursors is a well-documented strategy. rsc.org
Ring Expansion:
Ring expansion of cyclic ketones can occur through mechanisms such as the Dowd–Beckwith reaction, which involves the rearrangement of alkoxy radicals. researchgate.net For instance, a cobalt-mediated ring expansion of cyclopentanone (B42830) to cyclohexenone has been reported. researchgate.net In the context of this compound derivatives, such a reaction could provide access to six-membered ring systems. A unique ring expansion-ring contraction mechanism has been observed in the biosynthesis of Xenovulene A, where a phenolic precursor undergoes ring expansion to a tropolone (B20159) followed by two successive ring contractions to form a cyclopentenone moiety. rsc.org
Table 2: Examples of Ring Contraction and Expansion Reactions nih.govorgsyn.orgresearchgate.net
| Reaction Type | Starting Material Type | Product Type | Key Intermediate/Mechanism |
| Ring Contraction | α-Halo Ketones | Carboxylic Acid Derivatives | Cyclopropanone (Favorskii Rearrangement) |
| Ring Contraction | α-Acylated Saturated Heterocycles | Contracted Heterocycles | 1,4-Diradical (Photomediated) |
| Ring Expansion | Cyclic Ketones | Expanded Ketones | Alkoxy Radical (Dowd–Beckwith) |
Palladium-catalyzed cycloisomerization reactions are a powerful method for the construction of cyclic and polycyclic systems. rsc.orgnih.govrsc.org While specific examples for this compound are scarce, the principles can be understood from related systems.
Palladium-catalyzed cycloisomerization of 1,6-enynes has been shown to be a versatile method for synthesizing a variety of heterocyclic and carbocyclic compounds, including cyclopentenes. rsc.org The reaction pathway can often be controlled by the functional groups present in the substrate. rsc.org In some cases, cascade cycloisomerizations can be achieved where the palladium catalyst acts multiple times on the substrate in a specific sequence. nih.govrsc.org
In a related context, palladium catalysts with specific phosphine-based monodentate ligands have been shown to divert the reactivity of carbonyl-tethered alkylidenecyclopropanes from standard [3+2] cycloadditions to tandem cycloisomerization/cross-coupling processes. csic.es This involves the formation of key π-allyl oxapalladacyclic intermediates that can be trapped by external nucleophiles. csic.es This highlights the potential for developing novel palladium-catalyzed transformations of derivatives of this compound by careful selection of the catalyst and reaction conditions.
Exploration of Radical-Mediated Processes Involving this compound
The presence of two adjacent carbonyl groups in this compound suggests a potential for rich and varied radical chemistry. The proximity of the carbonyls can influence the stability of radical intermediates and the pathways of radical reactions.
Radical chain reactions are characterized by three distinct steps: initiation, propagation, and termination.
Initiation: This initial step involves the formation of radicals from a non-radical species. For this compound, this could be achieved through photochemical or thermal activation. For instance, irradiation with ultraviolet (UV) light could induce homolytic cleavage of a carbon-carbon bond or a carbon-hydrogen bond, generating radical species. The presence of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), could also facilitate the formation of radicals at lower temperatures.
Propagation: Once initiated, a radical can react with a neutral molecule to form a new radical and a new neutral molecule. This step is the hallmark of a chain reaction, as it allows the reaction to continue. In the context of this compound, a radical could abstract a hydrogen atom from the cyclopentane (B165970) ring, leading to the formation of a carbon-centered radical. This new radical could then undergo further reactions, such as addition to a double bond or fragmentation.
Termination: The radical chain is terminated when two radicals combine to form a non-radical species. This can occur through various mechanisms, including radical-radical combination or disproportionation.
While specific experimental studies on the radical chain reactions of this compound are not readily found, the general principles of radical chemistry provide a framework for predicting its behavior.
To elucidate the mechanisms of radical reactions, chemists often employ radical probing experiments. These experiments utilize "radical traps," which are molecules that can react with transient radical intermediates to form stable, characterizable products.
Commonly used radical traps include stable nitroxide radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). If a radical reaction involving this compound were to be conducted in the presence of TEMPO, the formation of a TEMPO adduct would provide strong evidence for the existence of a radical intermediate. The structure of this adduct could also offer insights into the location of the radical on the dione framework.
Another technique involves the use of radical clocks, which are molecules that undergo a characteristic and rapid unimolecular rearrangement upon forming a radical. The rate of this rearrangement is known, and by comparing the products of trapping versus rearrangement, the rate of the radical trapping reaction can be determined, providing further mechanistic detail.
Although no specific radical probing experiments have been reported for this compound, such studies would be invaluable in confirming the intermediacy of radicals and mapping out the reaction pathways.
Acid-Base Properties and Keto-Enol Tautomerism of this compound
The acidity of α-hydrogens and the potential for keto-enol tautomerism are key features of carbonyl compounds. For 1,2-diones, these properties are particularly interesting due to the electronic interactions between the adjacent carbonyl groups.
This compound can theoretically exist in equilibrium with its enol tautomer, 4,4-dimethyl-2-hydroxycyclopent-2-en-1-one. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.
The two tautomeric forms can be distinguished and quantified using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for studying keto-enol tautomerism. The keto and enol forms will exhibit distinct sets of signals. For example, the keto form would show characteristic signals for the methylene (B1212753) protons adjacent to the carbonyl groups. In contrast, the enol form would display a signal for the vinylic proton and a broad signal for the enolic hydroxyl proton. The relative integration of these signals allows for the determination of the equilibrium constant. youtube.com For instance, in a study of dimedone, a related cyclic dione, ¹³C NMR spectroscopy was used to investigate the kinetics of keto-enol tautomerism in solution. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can also differentiate between the keto and enol forms. The keto tautomer will show strong absorption bands in the carbonyl region (typically 1700-1750 cm⁻¹). The enol form will exhibit a C=C stretching vibration (around 1650 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹) due to the hydroxyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the enol form generally leads to absorption at longer wavelengths (a bathochromic shift) compared to the non-conjugated keto form.
While specific spectroscopic data for the tautomeric equilibrium of this compound is not available in the literature, the principles outlined above would be applied in its experimental investigation.
The position of the keto-enol equilibrium is highly sensitive to the nature and position of substituents on the cyclopentane ring.
The gem-dimethyl group at the 4-position in this compound is expected to influence the tautomeric equilibrium primarily through steric and electronic effects.
Steric Effects: The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of a gem-dimethyl group can favor ring formation and influence the conformation of the ring. rsc.org In the context of tautomerism, these steric interactions could potentially favor one tautomer over the other by relieving or introducing strain. For instance, the steric bulk of the methyl groups might influence the planarity of the enol form, thereby affecting its stability.
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating. This electronic effect can influence the acidity of the α-protons and the stability of the enol form.
Studies on related β-dicarbonyl compounds have shown that the introduction of substituents can significantly shift the keto-enol equilibrium. thecatalyst.org For example, the equilibrium can be affected by the size of the substituent groups. thecatalyst.org However, without specific experimental data for this compound, the precise impact of the gem-dimethyl group on its tautomeric equilibrium remains a subject for future investigation. Computational studies could provide valuable theoretical predictions in this regard.
Spectroscopic and Structural Elucidation of 4,4 Dimethylcyclopentane 1,2 Dione
Advanced Spectroscopic Characterization of the 4,4-Dimethylcyclopentane-1,2-dione Scaffold
The structural framework of this compound, a cyclic α-diketone, has been meticulously investigated using a suite of spectroscopic techniques. These methods provide complementary information that, when integrated, allows for a complete assignment of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the carbon and proton frameworks of a molecule. For this compound, NMR provides definitive evidence for the arrangement of its atoms.
The proton NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. Due to the gem-dimethyl group at the C4 position, the molecule possesses a plane of symmetry. This results in chemically equivalent protons on the methylene (B1212753) groups at the C3 and C5 positions.
Key features of the ¹H NMR spectrum include a singlet for the six protons of the two methyl groups (C(CH₃)₂) and two triplets for the methylene protons. The protons on the carbon adjacent to the carbonyl groups (C5) are expected to be deshielded and appear at a lower field compared to the protons at C3.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (gem-dimethyl) | ~1.2 | Singlet | 6H |
| -CH₂- (C5) | ~2.8 | Triplet | 2H |
Note: Data is predicted based on analogous structures and known chemical shift effects.
The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, five distinct carbon signals are anticipated. The two carbonyl carbons (C1 and C2) are the most deshielded and appear at the downfield end of the spectrum. The quaternary carbon (C4) bearing the two methyl groups also has a characteristic chemical shift. The two methylene carbons (C3 and C5) and the methyl carbons give rise to the remaining signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C1, C2 (C=O) | ~200-210 |
| C4 (Quaternary) | ~40-50 |
| C5 (-CH₂-) | ~35-45 |
| C3 (-CH₂-) | ~30-40 |
Note: Data is predicted based on analogous structures such as 4,4-dimethyl-2-cyclohexen-1-one (B91216) and general values for cyclic ketones. chemicalbook.com
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: A COSY spectrum would show a correlation between the protons of the C3 and C5 methylene groups, confirming their adjacent relationship in the five-membered ring.
HMQC: An HMQC spectrum would correlate the proton signals directly to the carbon signals to which they are attached. This would confirm the assignments made in the ¹H and ¹³C NMR spectra.
HMBC: An HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include the methyl protons to the C4 quaternary carbon and the adjacent C3 and C5 carbons. The methylene protons at C3 and C5 would show correlations to the carbonyl carbons (C1 and C2) and the C4 carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic stretching vibrations of the carbonyl groups. As an α-diketone, the coupling between the two adjacent carbonyl groups leads to two distinct C=O stretching bands: a symmetric and an asymmetric stretch. The five-membered ring system also influences the frequency of these absorptions.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (asymmetric stretch) | ~1760-1780 | Strong |
| C=O (symmetric stretch) | ~1740-1760 | Strong |
| C-H (sp³ stretch) | ~2850-3000 | Medium-Strong |
Note: Data is based on typical values for cyclic α-diketones. The presence of two strong carbonyl peaks is a hallmark of the α-diketone functionality. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving chromophores. The α-diketone system in this compound constitutes the primary chromophore. This system gives rise to characteristic electronic transitions.
A weak absorption band corresponding to the n → π* transition of the carbonyl groups is expected in the visible or near-UV region, which is responsible for the characteristic color of many α-diketones. A more intense band corresponding to the π → π* transition is expected at a shorter wavelength in the UV region.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition | λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|
| n → π* | ~400-500 | Low |
Note: Data is based on general spectroscopic properties of α-diketones. The position and intensity of these bands can be influenced by the solvent polarity. nih.govchemicalbook.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern upon ionization. For this compound (C₇H₁₀O₂), the molecular weight is 126.15 g/mol .
In mass spectrometric analysis, the molecular ion peak (M⁺) for this compound would appear at a mass-to-charge ratio (m/z) of 126. A notable characteristic in the fragmentation of this compound is the prominent peak corresponding to the loss of a methyl group (CH₃), resulting in an [M-15]⁺ fragment. The high relative intensity of this M-15 peak is a distinguishing feature when compared to other isomers. This is attributed to the stability of the resulting cation after the cleavage of a methyl group from the gem-dimethyl substituted C-4 position.
While a complete, publicly available mass spectrum for this compound is not readily found in the searched literature, the table below summarizes the expected key fragmentation data based on general principles of mass spectrometry for ketones and the available information.
| Fragment Ion | m/z Value | Proposed Structure/Loss |
| [C₇H₁₀O₂]⁺ | 126 | Molecular Ion (M⁺) |
| [C₆H₇O₂]⁺ | 111 | Loss of a methyl radical (•CH₃) |
| [C₅H₇O]⁺ | 83 | Loss of a methyl radical and carbon monoxide (•CH₃ + CO) |
| [C₄H₇]⁺ | 55 | Further fragmentation |
| [C₃H₅]⁺ | 41 | Further fragmentation |
This table is constructed based on theoretical fragmentation patterns and may not represent actual experimental data.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and dihedral angles.
As of the latest available information, a specific X-ray crystallographic study for this compound has not been reported in publicly accessible literature. Therefore, detailed experimental data on its solid-state structure, including bond lengths, bond angles, and crystal packing information, is not available.
Without experimental X-ray diffraction data, the precise bond lengths, bond angles, and dihedral angles of this compound cannot be definitively stated. Theoretical calculations could provide estimates for these parameters, but they would await experimental verification.
Similarly, in the absence of a crystal structure determination, the arrangement of molecules in the crystal lattice and the nature of the intermolecular interactions (such as van der Waals forces or potential weak hydrogen bonds) remain unknown.
Photoelectron Spectroscopy for Electronic Structure Investigations
Photoelectron spectroscopy (PES) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. This provides information about the energies of molecular orbitals.
A search of the scientific literature did not yield any specific studies on the photoelectron spectroscopy of this compound. General studies on the photoelectron spectra of α-dicarbonyl compounds indicate that the spectra would be characterized by ionizations from the non-bonding oxygen lone pair orbitals (n₊, n₋) and the various σ and π molecular orbitals. iaea.org The energy splitting between the n₊ and n₋ ionizations is particularly sensitive to the through-bond and through-space interactions between the two carbonyl groups. iaea.org However, without experimental data for this compound, a detailed analysis of its electronic structure based on this technique cannot be provided.
Theoretical and Computational Chemistry Studies on 4,4 Dimethylcyclopentane 1,2 Dione
Computational Modeling of Reaction Pathways and Energetics for 4,4-Dimethylcyclopentane-1,2-dione Transformations
Transition State Characterization and Activation Energy Calculations
There is currently no available scientific literature detailing the transition state characterization or activation energy calculations for reactions involving this compound. Such studies would be crucial for understanding its reactivity, degradation pathways, and potential for use in synthesis. Future computational work could explore, for example, the transition states involved in its enolization, rearrangement, or reactions with various nucleophiles and electrophiles.
Reaction Coordinate Analysis and Mechanistic Pathways
Similarly, detailed reaction coordinate analyses and the elucidation of specific mechanistic pathways for this compound are absent from the current body of scientific research. In-depth computational modeling would be required to map the energy landscapes of its potential reactions, identify key intermediates, and determine the preferred mechanistic routes.
Conformational Analysis and Stereochemical Implications of this compound
A thorough conformational analysis of this compound, which would involve identifying its stable conformers and the energy barriers between them, has not been reported. The presence of a gem-dimethyl group at the 4-position introduces specific steric constraints that would significantly influence the puckering of the cyclopentane (B165970) ring. The stereochemical implications of these conformational preferences on the molecule's reactivity and chiroptical properties remain an open area for investigation.
Applications of 4,4 Dimethylcyclopentane 1,2 Dione in Advanced Organic Synthesis
4,4-Dimethylcyclopentane-1,2-dione as a Versatile Building Block in Complex Molecule Synthesis
The rigid five-membered ring of this compound, combined with its adjacent ketone functionalities, makes it a powerful precursor for elaborate organic structures. The gem-dimethyl group locks the conformation of the ring and prevents enolization at the C4 position, thereby directing reactions to the C3 and C5 positions.
While direct incorporation into a total synthesis of a natural product is not widely documented, the this compound core is an ideal starting point for creating analogs of natural products. A key strategy in medicinal chemistry is the concept of bioisosteric replacement, where a specific functional group in a biologically active molecule is replaced with another group to enhance potency or improve pharmacokinetic properties. The cyclopentane-1,2-dione moiety has been evaluated as a potential bioisostere for the carboxylic acid functional group. This suggests that this compound could be employed to synthesize analogs of natural products that contain a cyclopentyl ring and a carboxylic acid, with the gem-dimethyl substitution providing a unique structural and metabolic profile.
The creation of fused ring systems is a fundamental challenge in organic synthesis, often addressed by annulation reactions. The Robinson annulation, a classic and powerful method for forming a six-membered ring, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orglibretexts.org While the typical substrates are a ketone and a methyl vinyl ketone, the principles can be adapted for this compound.
The reaction sequence would begin with the base-catalyzed formation of an enolate from this compound at the C3 (or C5) position. This nucleophilic enolate can then attack a Michael acceptor, such as methyl vinyl ketone. The resulting 1,5-diketone intermediate is perfectly primed for an intramolecular aldol condensation. The gem-dimethyl group at C4 ensures that enolization occurs exclusively at the desired position and becomes an integral part of the newly formed polycyclic framework. This strategy allows for the construction of bicyclo[4.3.0]nonane systems, which are core structures in many terpenoid natural products.
Table 1: Potential Robinson Annulation Reaction with this compound
| Dione (B5365651) Component | Michael Acceptor | Potential Polycyclic Product Core | Key Reaction Type |
|---|---|---|---|
| This compound | Methyl vinyl ketone | 3,3-Dimethyl-7,8-dioxobicyclo[4.3.0]non-1(9)-ene | Robinson Annulation |
| This compound | Ethyl acrylate | 3,3-Dimethyl-7,8-dioxo-9-carboethoxybicyclo[4.3.0]nonane | Michael-Aldol Sequence |
| This compound | Acrylonitrile | 3,3-Dimethyl-7,8-dioxo-9-cyanobicyclo[4.3.0]nonane | Michael-Aldol Sequence |
Utilization of this compound in Heterocyclic Compound Synthesis
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The 1,2-dicarbonyl motif within this compound is a classic precursor for the synthesis of a wide variety of heterocyclic systems through condensation reactions with binucleophiles.
The Paal-Knorr synthesis and related condensations provide a direct route to fused heterocycles. The two adjacent carbonyl groups of this compound can react with various compounds containing two nucleophilic centers to form a new heterocyclic ring fused to the cyclopentane (B165970) core. For example, reaction with hydrazine (B178648) or its derivatives yields fused pyridazine (B1198779) systems. Condensation with o-phenylenediamine (B120857) leads to the formation of quinoxaline (B1680401) derivatives, which are privileged structures in medicinal chemistry. The gem-dimethyl group remains as a distinctive structural marker on the carbocyclic portion of the new fused system. This approach is highly modular, allowing for the generation of diverse heterocyclic libraries by simply varying the binucleophilic partner.
Table 2: Synthesis of Fused Heterocycles from this compound
| Binucleophile | Resulting Fused Heterocyclic System | Compound Class |
|---|---|---|
| Hydrazine | 6,6-Dimethyl-6,7-dihydro-5H-cyclopenta[d]pyridazine | Fused Pyridazine |
| o-Phenylenediamine | 7,7-Dimethyl-7,8-dihydro-6H-cyclopenta[b]quinoxaline | Fused Quinoxaline |
| Ethylenediamine | 7,7-Dimethyl-2,3,7,8-tetrahydro-6H-cyclopenta[b]pyrazine | Fused Pyrazine (B50134) |
| 1,2-Ethanedithiol | 7,7-Dimethyl-2,3,7,8-tetrahydro-6H-cyclopenta[b] wikipedia.orgnih.govdithiine | Fused Dithiine |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. The 1,2-dicarbonyl unit is a common component in many MCRs. This compound can serve as the dicarbonyl component in reactions such as the synthesis of highly substituted imidazoles or pyrroles. For instance, in a reaction involving an aldehyde, an amine, and this compound, a complex, fused imidazole (B134444) derivative could be assembled in a single, atom-economical step. The predictable reactivity of the dione, constrained by the gem-dimethyl group, makes it a reliable component for the discovery of novel MCRs and the generation of molecular diversity.
Development of New Synthetic Methodologies Featuring this compound
The unique structural features of this compound make it an excellent substrate for the development and validation of new synthetic methods, particularly in the realm of asymmetric catalysis. The molecule is prochiral, meaning that a single, stereoselective transformation can generate a chiral product from an achiral starting material.
For example, the enantioselective reduction of one of the two ketone functionalities would yield a chiral α-hydroxy ketone, a valuable building block for further synthesis. A new chiral catalyst could be tested for its efficacy and selectivity using this substrate. Similarly, the development of catalytic, enantioselective additions (e.g., alkylation, arylation, or aldol reactions) to one of the carbonyl groups would be a powerful method for creating stereocenters. The desymmetrization of prochiral cyclopentene-1,3-diones has been shown to be a fruitful area of research acs.org, and this compound represents a logical and valuable substrate for extending this class of transformations. Success in this area would provide access to a range of enantiomerically pure cyclopentane derivatives that are otherwise difficult to synthesize.
Catalytic Reactions Involving the Diketone Substructure
There is a significant lack of specific research data on the catalytic reactions involving the this compound substructure. While 1,2-diketones, in general, are known to participate in various catalytic transformations, including condensations and metal-catalyzed cross-coupling reactions, studies explicitly employing this compound as a substrate are not readily found in the reviewed literature. The steric hindrance imposed by the gem-dimethyl group at the C4 position may influence its reactivity and potential as a catalytic substrate, a hypothesis that awaits experimental validation.
Stereoselective Transformations Initiated by this compound
Detailed research on stereoselective transformations initiated by this compound is not currently available in the scientific literature. The prochiral nature of the diketone could theoretically allow for stereoselective additions to the carbonyl groups. However, without experimental studies, any discussion on its efficacy as a substrate in asymmetric synthesis remains speculative.
Precursor Chemistry for Architecturally Diverse Target Molecules
The potential of this compound as a building block for creating architecturally diverse molecules is an area that remains largely unexplored.
Synthesis of Pharmaceutically Relevant Scaffolds
While cyclopentane-1,2-dione derivatives have been investigated as potential bio-isosteres for the carboxylic acid functional group in drug design, there is no specific evidence to suggest that this compound has been utilized in the synthesis of pharmaceutically relevant scaffolds. nih.gov The unique substitution pattern of this diketone could potentially lead to novel molecular frameworks, but this has not been demonstrated in published research. General studies on 1,2-diketones indicate their importance as intermediates in the pharmaceutical field for generating various medicinal components. researchgate.netumt.edu.pk
Material Science Applications through Molecular Design
Information regarding the application of this compound in material science through molecular design is not available in the current body of scientific literature. While 1,2-diketone derivatives have been noted for their use as photoinitiators in material sciences, specific examples involving this compound are absent. researchgate.netumt.edu.pk The development of polymers from 1,2-diketones is a known area of research, but again, lacks specific data for this compound. researchgate.netchemrxiv.org
Conclusion and Future Research Directions for 4,4 Dimethylcyclopentane 1,2 Dione
Synthesis: Innovations in Efficiency and Sustainability
The development of efficient and sustainable synthetic routes to 4,4-dimethylcyclopentane-1,2-dione is a primary area for future research. While specific methods for this compound are not extensively documented, established principles of organic synthesis allow for the postulation of several viable pathways. A promising approach involves the intramolecular cyclization of a suitably substituted acyclic precursor, such as a 6,6-dimethyl-2,3-dioxoheptanoate ester. Another potential route is the oxidation of the corresponding diol, 4,4-dimethylcyclopentane-1,2-diol, which itself can be synthesized from 4,4-dimethylcyclopentene. chemicalbook.com The synthesis of related cyclopentane-1,2-diones has been achieved through methods like the acid-mediated decomposition of intermediates derived from di-potassium salts, which could be adapted for this specific molecule.
Future innovations should focus on aligning with the principles of green chemistry. This includes exploring catalytic methods, utilizing environmentally benign solvents, minimizing waste generation, and improving atom economy. For instance, aerobic oxidation reactions using supported metal catalysts could offer a sustainable alternative to traditional stoichiometric oxidizing agents. The development of one-pot procedures starting from readily available materials would further enhance the efficiency and appeal of synthesizing this compound.
Reactivity: Unexplored Transformation Pathways
The reactivity of this compound is dictated by the presence of two adjacent carbonyl groups and a gem-dimethyl group. This unique structural arrangement offers a rich field for investigation. The gem-dimethyl group at the C4 position sterically hinders one face of the cyclopentane (B165970) ring and, crucially, prevents enolization towards that position, which can be expected to influence the regioselectivity of its reactions compared to other cyclopentanediones.
Future research should systematically explore its behavior in a variety of organic transformations. Key areas of interest include:
The study of these reactions will not only expand the known chemistry of this specific molecule but also contribute to a more fundamental understanding of dicarbonyl reactivity. nih.gov
Spectroscopic and Computational Integration: Advanced Characterization and Prediction
Future work in this area should involve:
This integrated approach provides a powerful tool for elucidating the fine details of the molecule's structure and can be used to predict the properties of its derivatives. researchgate.net
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Signature |
|---|---|
| 1H NMR | Singlet (6H, 2 x CH3), Triplet (2H, CH2 at C5), Triplet (2H, CH2 at C3) |
| 13C NMR | Quaternary C (C4), Methyl C (2 x CH3), Methylene (B1212753) C (C3 & C5), Carbonyl C (C1 & C2) |
| IR Spectroscopy | Strong C=O stretching vibrations characteristic of 1,2-diones (approx. 1740-1760 cm-1) |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (126.15 g/mol) and characteristic fragmentation patterns. nih.gov |
Expanding the Synthetic Utility of this compound
Beyond its fundamental reactivity, a key future direction is to establish this compound as a versatile building block in organic synthesis. Its bifunctional nature, combined with the specific steric and electronic properties conferred by the gem-dimethyl group, makes it an attractive starting material for constructing more complex molecular architectures.
Potential applications to be explored include:
Broader Impact on Interdisciplinary Chemical Research
The study of this compound has the potential to impact several areas of interdisciplinary research. ucsb.edukcl.ac.uk Understanding its synthesis and reactivity contributes to the broader field of synthetic methodology. As a dicarbonyl compound, it is relevant to studies in chemical biology, where endogenous dicarbonyls are known to participate in biological processes and the formation of advanced glycation end-products (AGEs). nih.gov
Furthermore, research into this molecule can serve as a case study in the application of integrated computational and experimental techniques for chemical characterization. researchgate.net The knowledge gained from investigating this relatively simple yet under-explored molecule can inform research in more complex systems in materials science, medicinal chemistry, and catalysis, highlighting the interconnected nature of modern chemical research. colorado.edukcl.ac.uk
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4,4-dimethylcyclopentane-1,2-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of cyclopentane-diones often involves cyclization of diketones or oxidation of substituted cyclopentenes. For example, analogous reactions (e.g., α-azido cyclopentanone derivatives reacting with 1,3-dicarbonyl compounds) can be adapted to generate the dione structure . Optimization may involve adjusting catalysts (e.g., acid/base conditions), temperature, and solvent polarity. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to track intermediates.
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structural isomers?
- Methodological Answer :
- ¹³C NMR : The carbonyl carbons (C1 and C2) will appear as distinct peaks near 200–210 ppm. The quaternary C4 methyl groups may show upfield shifts due to steric effects (~25–30 ppm) .
- IR Spectroscopy : Strong absorption bands for diketones (C=O stretching) should appear at ~1700–1750 cm⁻¹. The absence of OH/NH stretches rules out enol tautomers.
- Mass Spectrometry : The molecular ion peak (M⁺) should correspond to C₇H₁₀O₂ (m/z ≈ 142), with fragmentation patterns reflecting loss of methyl groups or CO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
